molecular formula C10H21NO2S B8479234 tert-Butyl 3-(ethylthio)propylcarbamate

tert-Butyl 3-(ethylthio)propylcarbamate

Cat. No. B8479234
M. Wt: 219.35 g/mol
InChI Key: WHOXNZSWOWBCJQ-UHFFFAOYSA-N
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Patent
US07157457B2

Procedure details

A solution of tert-butyl 3-bromopropylcarbamate (0.30 g) in N,N-dimethylformamide (5 ml) was treated with ethanethiol (0.104 ml) and potassium carbonate (0.29 g), and the mixture stirred at room temperature overnight. The mixture was partitioned between water (20 ml) and dichloromethane (30 ml), and the organic layers evaporated in vacuo to give the title compound (0.236 g).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.104 mL
Type
reactant
Reaction Step One
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][NH:5][C:6](=[O:12])[O:7][C:8]([CH3:11])([CH3:10])[CH3:9].[CH2:13]([SH:15])[CH3:14].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[CH2:13]([S:15][CH2:2][CH2:3][CH2:4][NH:5][C:6](=[O:12])[O:7][C:8]([CH3:11])([CH3:10])[CH3:9])[CH3:14] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
BrCCCNC(OC(C)(C)C)=O
Name
Quantity
0.104 mL
Type
reactant
Smiles
C(C)S
Name
Quantity
0.29 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between water (20 ml) and dichloromethane (30 ml)
CUSTOM
Type
CUSTOM
Details
the organic layers evaporated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)SCCCNC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.236 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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